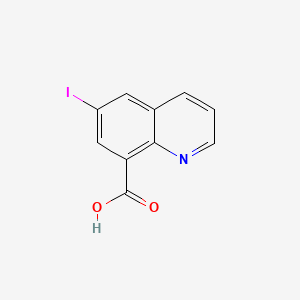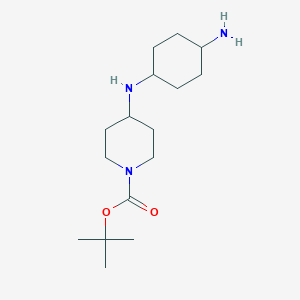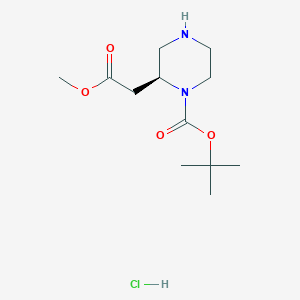![molecular formula C15H18N2 B11833515 (2R,3'aS,7'aR)-1'-phenyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11833515.png)
(2R,3'aS,7'aR)-1'-phenyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3’aS,7’aR)-1’-phenyl-1’,2’,3’a,6’,7’,7’a-hexahydrospiro[aziridine-2,3’-indole] is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of an aziridine ring fused to an indole moiety, which imparts significant strain and reactivity to the molecule. The presence of the aziridine ring, a three-membered nitrogen-containing ring, is particularly interesting due to its high strain energy and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3’aS,7’aR)-1’-phenyl-1’,2’,3’a,6’,7’,7’a-hexahydrospiro[aziridine-2,3’-indole] typically involves the formation of the aziridine ring followed by its fusion with the indole structure. One common method involves the cyclization of a suitable precursor containing both aziridine and indole functionalities under controlled conditions. For instance, the reaction of an aziridine precursor with an indole derivative in the presence of a base or a catalyst can facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize reaction conditions and minimize by-products. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis of this compound .
化学反应分析
Types of Reactions
(2R,3’aS,7’aR)-1’-phenyl-1’,2’,3’a,6’,7’,7’a-hexahydrospiro[aziridine-2,3’-indole] undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted indole derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to yield amines, depending on the reagents and conditions used.
Substitution Reactions:
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Transition metal catalysts such as palladium or copper
Major Products
The major products formed from these reactions include substituted indoles, N-oxides, and amines, depending on the specific reaction pathway and conditions employed .
科学研究应用
(2R,3’aS,7’aR)-1’-phenyl-1’,2’,3’a,6’,7’,7’a-hexahydrospiro[aziridine-2,3’-indole] has several applications in scientific research:
作用机制
The mechanism of action of (2R,3’aS,7’aR)-1’-phenyl-1’,2’,3’a,6’,7’,7’a-hexahydrospiro[aziridine-2,3’-indole] involves the high reactivity of the aziridine ring, which can undergo nucleophilic attack leading to ring opening and subsequent reactions. The indole moiety can participate in various electrophilic and nucleophilic substitution reactions, contributing to the compound’s versatility in chemical transformations . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular proteins and enzymes, potentially inhibiting their function .
相似化合物的比较
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity towards nucleophiles.
Indole derivatives: Compounds containing the indole moiety, such as tryptamines and indole-3-carbinol, have comparable chemical properties and biological activities.
Uniqueness
(2R,3’aS,7’aR)-1’-phenyl-1’,2’,3’a,6’,7’,7’a-hexahydrospiro[aziridine-2,3’-indole] is unique due to its spirocyclic structure, which combines the reactivity of the aziridine ring with the stability and versatility of the indole moiety.
属性
分子式 |
C15H18N2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC 名称 |
(3R,3aS,7aR)-1-phenylspiro[3a,6,7,7a-tetrahydro-2H-indole-3,2'-aziridine] |
InChI |
InChI=1S/C15H18N2/c1-2-6-12(7-3-1)17-11-15(10-16-15)13-8-4-5-9-14(13)17/h1-4,6-8,13-14,16H,5,9-11H2/t13-,14+,15+/m0/s1 |
InChI 键 |
HTZFTFFNWRESMM-RRFJBIMHSA-N |
手性 SMILES |
C1C[C@@H]2[C@H](C=C1)[C@@]3(CN3)CN2C4=CC=CC=C4 |
规范 SMILES |
C1CC2C(C=C1)C3(CN3)CN2C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4'aR,7'aS)-1',4'a,5',6',7',7'a-hexahydrospiro[cyclohexane-1,2'-pyrrolo[3,4-b]pyridin]-7'a-yl]methanol](/img/structure/B11833434.png)

![N-methyl-1-[4-[(2Z)-2-(2-phenylsulfanylethylidene)hydrazinyl]phenyl]methanesulfonamide](/img/structure/B11833442.png)

![[4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine](/img/structure/B11833465.png)

![2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)-](/img/structure/B11833468.png)







